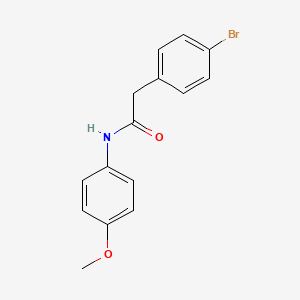

2-(4-bromophenyl)-N-(4-methoxyphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

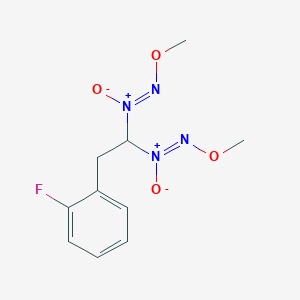

2-(4-bromophenyl)-N-(4-methoxyphenyl)acetamide is a compound of interest due to its molecular structure and potential applications in various chemical reactions. The compound consists of a 4-bromophenyl fragment, an acetamide unit, and a 4-methoxyphenyl segment, which confer distinct chemical properties and reactivities.

Synthesis Analysis

The synthesis of compounds related to this compound often involves steps such as alkylation, nitration, and hydrogenation. Optimum reaction conditions and specific reagents lead to high yields and desired products. For example, similar acetamide derivatives have been synthesized from related phenols through multi-step processes involving acetylation and nitration, achieving high yields under optimized conditions (Zhang Da-yang, 2004).

Molecular Structure Analysis

The molecular structure of related compounds exhibits specific dihedral angles between the benzene rings and acetamide units, influencing their chemical behavior and interactions. For instance, a related structure was analyzed showing significant angles between the bromophenyl fragment and the acetamide unit, affecting the overall molecular conformation and crystal packing (Zhu-Ping Xiao et al., 2009).

科学的研究の応用

Pharmacological Applications

- Synthesis and Pharmacological Assessment: A study on novel derivatives of 2-(4-bromophenyl)-N-(4-methoxyphenyl)acetamide indicated their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. These derivatives were synthesized via a multi-step reaction sequence starting from the Leuckart reaction. Compounds 3a, 3c, 3g, and 3h, in particular, demonstrated activities comparable to standard drugs (Rani, Pal, Hegde, & Hashim, 2016).

Metabolic Pathways Research

- In vivo Metabolism Studies: A study focusing on the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats identified several metabolites, shedding light on the metabolic pathways in rats. These findings are significant for understanding the broader metabolic reactions involving similar compounds (Kanamori et al., 2002).

Water and Wastewater Treatment Research

- Impact on Water Treatment Processes: Research evaluating the effects of bromide ions on the degradation of acetaminophen in UV/H2O2 advanced oxidation treatment found that bromide ions, like those in this compound, can influence the degradation rate and pathways in water treatment processes (Li et al., 2015).

Chemical Synthesis and Analysis

- Green Synthesis Applications: The compound has been used in the green synthesis of N-(3-amino-4-methoxyphenyl)acetamide, an important intermediate for producing azo disperse dyes. This showcases its utility in environmentally friendly chemical synthesis processes (Zhang Qun-feng, 2008).

- HPLC Analysis in Pharmaceuticals: The compound has applications in high-performance liquid chromatography (HPLC) for analyzing carboxylic acid salts in pharmaceuticals. This highlights its role in analytical chemistry, especially in quality control of pharmaceutical products (Gatti, Bousquet, Bonazzi, & Cavrini, 1996).

Agricultural Applications

- Herbicide Metabolism Studies: Studies on the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes provide insights into the metabolic fate of compounds similar to this compound in agricultural contexts (Coleman et al., 2000).

Drug Development

- Protein Tyrosine Phosphatase 1B Inhibitors: Derivatives of 2-(4-methoxyphenyl) ethyl acetamide, closely related to the compound , have been synthesized and evaluated for their inhibitory activity against PTP1B, indicating potential applications in antidiabetic drug development (Saxena et al., 2009).

特性

IUPAC Name |

2-(4-bromophenyl)-N-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO2/c1-19-14-8-6-13(7-9-14)17-15(18)10-11-2-4-12(16)5-3-11/h2-9H,10H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQNSOCZUGNAXDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(dimethylamino)sulfonyl]-N-[1-(2,4-dimethylphenyl)-2-methylpropyl]-4-piperidinecarboxamide](/img/structure/B5507847.png)

![(1S*,5R*)-3-(cyclobutylcarbonyl)-6-(5-methoxy-2-furoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5507854.png)

![1-(4-chlorophenyl)-4-{[1-(methoxymethyl)cyclobutyl]carbonyl}-5-methyl-2-piperazinone](/img/structure/B5507863.png)

![2-[2-(2,3-dimethoxyphenyl)ethyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5507872.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide](/img/structure/B5507919.png)

![{(3R*,5R*)-5-[(dimethylamino)methyl]-1-[4-(5-methyl-2-furyl)benzoyl]piperidin-3-yl}methanol](/img/structure/B5507937.png)

![2-methyl-4-[4-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)phenyl]-2-butanol](/img/structure/B5507942.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-2,6-dimethoxynicotinamide](/img/structure/B5507948.png)

![2-({5-[(2-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5507965.png)